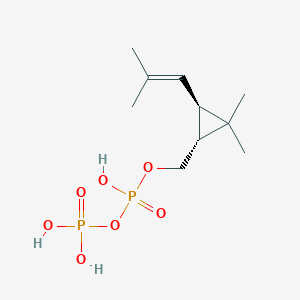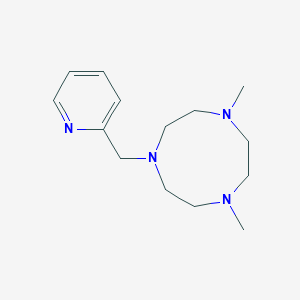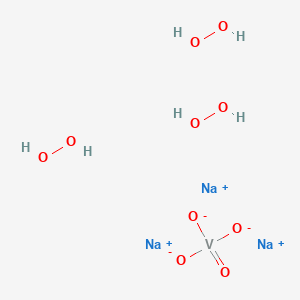![molecular formula C43H73O8P B1264428 [(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1264428.png)
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a phosphatidic acid molecule. It consists of one chain of stearic acid (18:0) and one chain of docosahexaenoic acid (22:6(4Z,7Z,10Z,13Z,16Z,19Z)). Phosphatidic acids are intermediates in the biosynthesis of triacylglycerols and phospholipids, playing a crucial role in cellular metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of glycerol-3-phosphate with stearic acid and docosahexaenoic acid. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), and are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of phosphatidic acids, including this compound, involves enzymatic methods using phospholipase D to catalyze the transphosphatidylation of phosphatidylcholine with the desired fatty acids. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: The docosahexaenoic acid chain can undergo peroxidation, leading to the formation of lipid peroxides.
Hydrolysis: Catalyzed by phospholipases, resulting in the release of fatty acids and glycerol-3-phosphate.
Acylation: The addition of acyl groups to the hydroxyl groups of the glycerol backbone.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species (ROS) or chemical oxidants like hydrogen peroxide.
Hydrolysis: Requires phospholipase enzymes under physiological conditions.
Acylation: Utilizes acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids and glycerol-3-phosphate.
Acylation: Modified phosphatidic acids with additional acyl groups.
Scientific Research Applications
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in treating neurodegenerative diseases due to the presence of docosahexaenoic acid.
Industry: Utilized in the formulation of liposomes for drug delivery systems.
Mechanism of Action
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate exerts its effects through several mechanisms:
Cell Signaling: Acts as a precursor for the synthesis of diacylglycerol and lysophosphatidic acid, which are important signaling molecules.
Membrane Dynamics: Influences membrane curvature and fusion processes.
Neuroprotection: The docosahexaenoic acid component is known to support neuronal function and protect against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylserine (PS(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Similar structure but with a serine head group instead of phosphate.
Phosphatidylcholine (PC(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Contains a choline head group.
Phosphatidylethanolamine (PE(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Features an ethanolamine head group.
Uniqueness
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its specific combination of stearic acid and docosahexaenoic acid, which imparts distinct biophysical properties and biological activities. Its role as a biosynthetic intermediate also sets it apart from other phospholipids .
Properties
Molecular Formula |
C43H73O8P |
|---|---|
Molecular Weight |
749 g/mol |
IUPAC Name |
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H73O8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(45)51-41(40-50-52(46,47)48)39-49-42(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3,(H2,46,47,48)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m1/s1 |
InChI Key |
SFHGEOGVGJYLEK-USQBYQOHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)
![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)
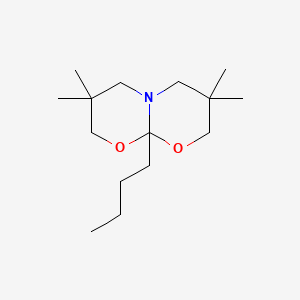
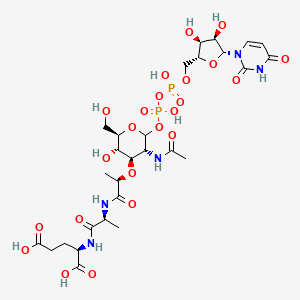
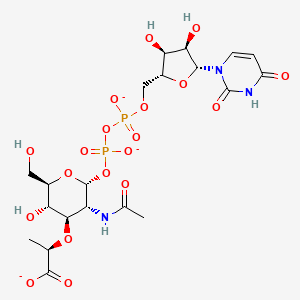
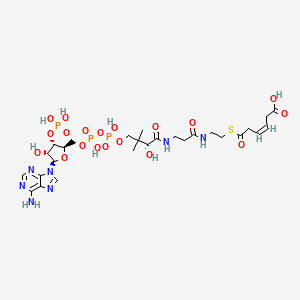
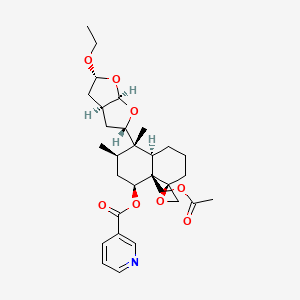

![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)
